molecular formula C7H10N2O2 B171795 1,4-Dimethyl-3-methylenepiperazine-2,5-dione CAS No. 198877-45-1

1,4-Dimethyl-3-methylenepiperazine-2,5-dione

Cat. No. B171795
M. Wt: 154.17 g/mol
InChI Key: MBPAYCYFVDWRSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dimethyl-3-methylenepiperazine-2,5-dione (DMMD) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMMD is a cyclic imide that has two methyl groups and a methylene bridge between two nitrogen atoms.

Mechanism Of Action

The mechanism of action of 1,4-Dimethyl-3-methylenepiperazine-2,5-dione is not well understood. However, studies have suggested that 1,4-Dimethyl-3-methylenepiperazine-2,5-dione may act as a nucleophile and react with electrophilic compounds to form adducts. 1,4-Dimethyl-3-methylenepiperazine-2,5-dione has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase.

Biochemical And Physiological Effects

1,4-Dimethyl-3-methylenepiperazine-2,5-dione has been shown to have antioxidant and anti-inflammatory properties. 1,4-Dimethyl-3-methylenepiperazine-2,5-dione has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages And Limitations For Lab Experiments

1,4-Dimethyl-3-methylenepiperazine-2,5-dione is a stable compound that can be easily synthesized and purified. 1,4-Dimethyl-3-methylenepiperazine-2,5-dione can be used as a building block in the synthesis of various biologically active compounds. However, the mechanism of action of 1,4-Dimethyl-3-methylenepiperazine-2,5-dione is not well understood, and further studies are needed to fully understand its potential applications.

Future Directions

Future research on 1,4-Dimethyl-3-methylenepiperazine-2,5-dione could focus on elucidating its mechanism of action and identifying potential targets for its use in the treatment of neurodegenerative diseases. 1,4-Dimethyl-3-methylenepiperazine-2,5-dione could also be studied for its potential applications in the synthesis of new materials with unique properties. Additionally, 1,4-Dimethyl-3-methylenepiperazine-2,5-dione could be studied for its potential applications in the development of new drug delivery systems and tissue engineering scaffolds.
Conclusion:
In conclusion, 1,4-Dimethyl-3-methylenepiperazine-2,5-dione is a cyclic imide that has gained attention in the scientific community due to its potential applications in various fields. 1,4-Dimethyl-3-methylenepiperazine-2,5-dione can be easily synthesized and purified and has been used as a building block in the synthesis of biologically active compounds. 1,4-Dimethyl-3-methylenepiperazine-2,5-dione has also been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. Further studies are needed to fully understand the mechanism of action of 1,4-Dimethyl-3-methylenepiperazine-2,5-dione and its potential applications in various fields.

Synthesis Methods

1,4-Dimethyl-3-methylenepiperazine-2,5-dione can be synthesized by reacting maleic anhydride with dimethylamine in the presence of a catalyst. The reaction yields 1,4-Dimethyl-3-methylenepiperazine-2,5-dione as a white crystalline solid with a melting point of 155-158°C. The purity of 1,4-Dimethyl-3-methylenepiperazine-2,5-dione can be increased by recrystallization.

Scientific Research Applications

1,4-Dimethyl-3-methylenepiperazine-2,5-dione has been studied for its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. 1,4-Dimethyl-3-methylenepiperazine-2,5-dione has been used as a building block in the synthesis of biologically active compounds such as antitumor agents, antiviral agents, and antibacterial agents. 1,4-Dimethyl-3-methylenepiperazine-2,5-dione has also been used as a monomer in the synthesis of polymers with potential applications in drug delivery systems and tissue engineering.

properties

CAS RN

198877-45-1

Product Name

1,4-Dimethyl-3-methylenepiperazine-2,5-dione

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

1,4-dimethyl-3-methylidenepiperazine-2,5-dione

InChI

InChI=1S/C7H10N2O2/c1-5-7(11)8(2)4-6(10)9(5)3/h1,4H2,2-3H3

InChI Key

MBPAYCYFVDWRSB-UHFFFAOYSA-N

SMILES

CN1CC(=O)N(C(=C)C1=O)C

Canonical SMILES

CN1CC(=O)N(C(=C)C1=O)C

synonyms

2,5-Piperazinedione, 1,4-dimethyl-3-methylene-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.